molecular formula C18H17ClN2O4S B13811296 4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13811296
M. Wt: 392.9 g/mol
InChI Key: QYFPPDLLUJHVAC-UHFFFAOYSA-N
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Description

4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, a propan-2-yloxybenzoyl group, and a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the propan-2-yloxybenzoyl intermediate: This step involves the reaction of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-propan-2-yloxybenzoic acid.

    Introduction of the chloro group: The next step involves chlorination of the benzoic acid derivative using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the carbamothioylamino linkage: This step involves the reaction of the chloro-substituted benzoic acid with thiourea to form the carbamothioylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: A simpler analogue with a chloro-substituted benzoic acid structure.

    4-Propan-2-yloxybenzoic acid: A related compound with a propan-2-yloxy group attached to the benzoic acid core.

    Thiourea derivatives: Compounds with similar carbamothioylamino linkages.

Uniqueness

4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

4-chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-6-3-11(4-7-13)16(22)21-18(26)20-15-9-12(17(23)24)5-8-14(15)19/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI Key

QYFPPDLLUJHVAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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